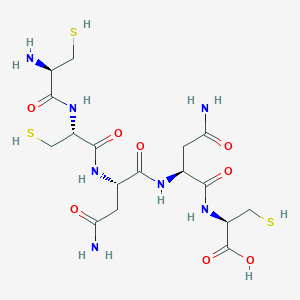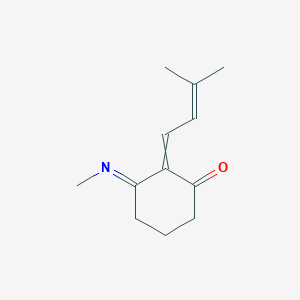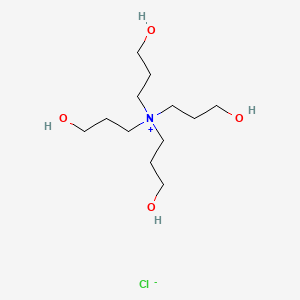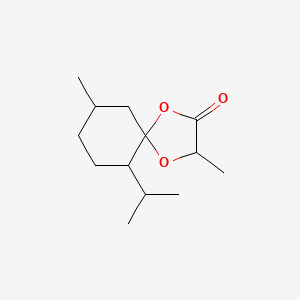![molecular formula C13H14O4 B14207096 3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid CAS No. 721968-54-3](/img/structure/B14207096.png)
3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid is an organic compound with a complex structure that includes a methoxy group, a prop-2-yn-1-yl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid typically involves multiple steps. One common method starts with the preparation of 3-(4-methoxyphenyl)prop-2-yn-1-ol, which is then subjected to further reactions to introduce the propanoic acid group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
化学反応の分析
Types of Reactions
3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism by which 3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-yn-1-ol
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
What sets 3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
721968-54-3 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-(4-methoxy-3-prop-2-ynoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15) |
InChIキー |
UFOMEGLZBSFKAY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)

